molecular formula C19H15N5OS B2818911 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421500-42-6

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2818911
CAS RN: 1421500-42-6
M. Wt: 361.42
InChI Key: XEFSLJGIFLLVHV-UHFFFAOYSA-N
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Description

“N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .


Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a similar compound, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .


Chemical Reactions Analysis

The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Route to Novel Pyrazolo[3,4-d]pyrimidine, Imidazo[1,2-b] pyrazole, Pyrazolo[3,4-d][1,2,3]triazine, Pyrazolo[1,5-c][1,3,5]triazine and Pyrazolo[1,5-c][1,3,5]thiadiazine Derivatives
A study by Bondock, Tarhoni, and Fadda (2015) describes the regioselective synthesis of novel pyrazolo[3,4-d]pyrimidines and other related compounds, incorporating a thiazole moiety. This synthesis involved the reactions of 5-amino-3-(phenylamino)-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide with various agents (Bondock, Tarhoni, & Fadda, 2015).

Application of the Recyclization Products of 5-Alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles to the Synthesis of Condensed Tricyclic Nitrogenous Structures
Chumachenko, Shablykin, and Brovarets (2013) explored the synthesis of N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, used for the synthesis of various tricyclic nitrogenous structures. This highlights the potential for complex molecular architectures involving the imidazole ring system (Chumachenko, Shablykin, & Brovarets, 2013).

Applications in Organic Electronics

A Benzothiadiazole End Capped Donor-Acceptor Based Small Molecule for Organic Electronics
Sonar, Williams, Singh, Manzhos, and Dodabalapur (2013) synthesized a benzothiadiazole end-capped small molecule with a donor–acceptor–donor (D–A–D) structure for use in organic electronics. This molecule, featuring a fused aromatic moiety, exhibits strong solid-state ordering and potential applications in field-effect transistors and organic photovoltaics (Sonar et al., 2013).

Insecticidal Applications

Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Thiadiazole Moiety Against the Cotton Leafworm, Spodoptera Littoralis
Fadda, Salam, Tawfik, Anwar, and Etman (2017) conducted research on the synthesis of various heterocycles, including those with a thiadiazole moiety, and assessed their insecticidal properties against the cotton leafworm. This demonstrates the potential use of such compounds in agriculture (Fadda et al., 2017).

properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-19(13-5-8-15-16(10-13)23-26-22-15)21-14-6-3-12(4-7-14)17-11-20-18-2-1-9-24(17)18/h3-8,10-11H,1-2,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFSLJGIFLLVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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